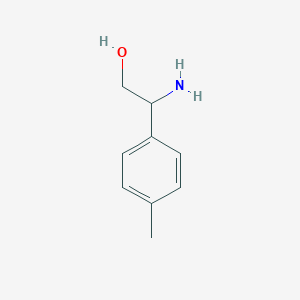

2-Amino-2-(4-methylphenyl)ethanol

Description

Research Trajectories and Academic Relevance of 2-Amino-2-(4-methylphenyl)ethanol Derivatives

Research involving this compound and its derivatives is situated at the intersection of synthetic methodology development and the search for new biologically active agents. While specific studies on the parent compound are part of a broader research landscape, the academic relevance is highlighted by the extensive investigation into analogous structures.

Derivatives of this compound are explored for various potential applications. For instance, related structures with different phenyl substitutions are investigated as intermediates in the synthesis of pharmaceuticals. The methylthio-substituted analogue, 2-Amino-2-[4-(methylthio)phenyl]ethanol, is utilized in research focused on potential neuroprotective agents. chemimpex.com This suggests a research trajectory for this compound derivatives in the field of neuroscience.

Furthermore, the synthesis of related compounds, such as β-[(2-Hydroxyethyl)amino]-4-methyl-α-(4-methylphenyl)benzene-ethanol, indicates an interest in creating more complex molecules with potential applications in materials science or as pharmaceutical building blocks. prepchem.com The academic relevance of these compounds is driven by the need for novel molecular architectures with specific functional properties. Research in this area often involves the development of multi-step synthetic sequences and the characterization of the resulting products. prepchem.com The investigation of substituted aminophenylethanol derivatives extends to their potential antimicrobial and anticancer activities, where structural modifications are systematically made to enhance biological efficacy. smolecule.com

Scope and Strategic Focus of Advanced Research on this compound

The strategic focus of advanced research on this compound and related vicinal amino alcohols is centered on achieving higher levels of efficiency and selectivity in their synthesis. A primary goal is the development of catalytic enantioselective methods that can produce specific stereoisomers of these chiral compounds. rsc.org

A key area of investigation is asymmetric transfer hydrogenation. This technique has been successfully applied to unprotected α-amino ketones to produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivity. acs.org Applying such methods to the synthesis of this compound would represent a significant advancement, providing a direct and efficient route to its enantiopure forms.

Another strategic focus is the use of biocatalysis. Enzymes such as dehydrogenases are being employed for the reductive amination of α-keto acids to produce chiral amino acids and, by extension, chiral amino alcohols. mdpi.com This approach offers the advantages of high selectivity and environmentally benign reaction conditions. The development of robust and recyclable catalysts, such as palladium nanocatalysts, for reactions like N-methylation using green reagents like methanol (B129727), is also a prominent research direction. researchgate.net These advanced catalytic strategies are crucial for the sustainable and scalable production of valuable chiral building blocks like this compound for academic and industrial research. growingscience.com

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEURNIHEPFUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 4 Methylphenyl Ethanol

Foundational Synthetic Routes and Optimizations for 2-Amino-2-(4-methylphenyl)ethanol

The construction of the this compound scaffold can be achieved through several foundational routes. These methods often involve multi-step sequences that have been refined to improve efficiency and product quality.

Multi-Step Organic Reaction Pathways for this compound

A notable pathway to synthesize related amino alcohols involves a multi-step process starting from readily available aromatic aldehydes. One such documented synthesis, which produces a derivative, starts with tolualdehyde and proceeds through a benzoin (B196080) intermediate. prepchem.com A similar strategy can be adapted for the target molecule.

The initial step involves the benzoin condensation of 4-methylbenzaldehyde (B123495) (tolualdehyde) using a cyanide catalyst to form 4,4'-dimethylbenzoin. This intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final amino alcohol structure. A representative pathway is outlined below:

Table 1: Multi-Step Synthesis Pathway Example

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Tolualdehyde, Potassium cyanide | Ethanol (B145695), Reflux at 90°C | 4,4'-Dimethylbenzoin | 35% prepchem.com |

| 2 | 4,4'-Dimethylbenzoin, Ethanolamine | Phosphorus pentoxide, 105°C under Nitrogen | Imine Intermediate | - |

Another fundamental approach involves the reduction of a corresponding α-nitro alcohol. This method relies on the initial synthesis of a nitro-precursor, which is then catalytically reduced to the amine. The reduction of nitro groups to form aromatic amines is a cornerstone of synthetic chemistry.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The efficiency of synthetic routes is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, catalyst type and concentration, and pH.

For instance, in syntheses involving borohydride (B1222165) reduction, controlling the temperature and the rate of addition of the reducing agent is crucial to prevent side reactions. The choice of solvent can also significantly impact the reaction's success; a mixed solvent system, such as ethanol and water, can improve the solubility of both the substrate and the reducing agent. researchgate.net

In processes analogous to the synthesis of p-nitrophenyl ethanol ether, optimizing the molar ratio of reactants is critical. A slight excess of one reactant, such as the epoxide in that specific case, can drive the reaction to completion. researchgate.net Similarly, the catalyst concentration must be fine-tuned; for example, a 3% catalyst concentration relative to the primary substrate was found to be optimal in one study. researchgate.net The reaction temperature is another vital factor, with a specific temperature of 110°C identified as ideal for maximizing yield in that related synthesis. researchgate.net

Purification methods are also subject to optimization. A common strategy involves converting the crude product into a salt (e.g., with hydrochloric acid), which can then be selectively precipitated or extracted. google.com The pH of the aqueous solution can be adjusted to facilitate the separation of the desired product from impurities. google.com For example, after an acidic wash to remove basic impurities, the aqueous layer can be basified to precipitate the free amine product, which can then be extracted with an organic solvent. prepchem.com

Table 2: Optimization Parameters and Their Effects

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Temperature | Heating (e.g., 110°C) or Cooling | Influences reaction rate and selectivity. researchgate.net |

| Molar Ratio | Reactant A vs. Reactant B | Can improve conversion and yield. researchgate.net |

| Catalyst | Type and Concentration | Affects reaction rate and can prevent side reactions. |

| Solvent | Polarity, Aprotic/Protic | Impacts solubility of reagents and reaction pathway. researchgate.net |

| pH | Acidic vs. Basic conditions | Used in workup and purification to separate components. prepchem.comgoogle.com |

Stereoselective Synthesis of this compound

Since this compound contains a chiral center, the synthesis of single enantiomers is of high importance. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial for applications where chirality dictates molecular recognition and activity.

Enantioselective Aminohydroxylation Strategies for this compound Precursors

The most direct method for the enantioselective synthesis of β-amino alcohols is the Sharpless asymmetric aminohydroxylation (AA). This powerful reaction introduces both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner. The precursor for this compound in this reaction would be 4-methylstyrene (B72717).

The AA reaction utilizes a chiral ligand, typically derived from cinchona alkaloids (e.g., (DHQ)2PHAL), in combination with an osmium catalyst and a nitrogen source. The choice of the chiral ligand dictates which enantiomer of the product is formed. This method allows for the direct formation of the vicinal amino alcohol from an alkene with often high levels of enantioselectivity.

Chiral Resolution Techniques Applied to this compound

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to separate them. Chromatographic techniques are among the most effective methods for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used technique. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. mdpi.com CSPs are often based on chiral polymers like cellulose (B213188) or amylose (B160209) derivatives. mdpi.com

Another innovative approach involves using frozen aqueous solutions of amino acids, such as proline or leucine (B10760876), as a chiral stationary phase in a technique known as ice chromatography. researchgate.net This method has shown success in resolving enantiomers of compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) and relies on the formation of multiple hydrogen bonding sites that provide chiral recognition. researchgate.net

Asymmetric Catalysis in the Production of Chiral this compound

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Besides the aforementioned aminohydroxylation, another key strategy is the asymmetric reduction of a ketone precursor, such as 2-amino-1-(4-methylphenyl)ethan-1-one.

Biocatalysis, which uses enzymes as catalysts, offers an excellent method for such transformations. Ketoreductases (KREDs) or alcohol dehydrogenases can reduce ketones to alcohols with extremely high stereoselectivity. mdpi.com By screening various microorganisms or using isolated enzymes, it is possible to produce either the (R)- or (S)-alcohol enantiomer with high yield and enantiomeric excess (e.e.), often exceeding 99%. mdpi.comnih.gov The process often involves a cofactor regeneration system to ensure the reaction proceeds efficiently. nih.gov

Table 3: Comparison of Stereoselective Methods

| Method | Precursor | Key Reagent/Catalyst | Advantage |

|---|---|---|---|

| Asymmetric Aminohydroxylation | 4-Methylstyrene | Osmium catalyst, Chiral Ligand | Direct, one-step conversion from alkene. |

| Chiral Resolution (HPLC) | Racemic Amino Alcohol | Chiral Stationary Phase (CSP) | Applicable to any racemic mixture. mdpi.com |

| Asymmetric Reduction (Biocatalysis) | α-Amino Ketone | Ketoreductase (KRED), Cofactor | Very high enantiomeric excess (>99% e.e.). mdpi.comnih.gov |

| Rh-catalyzed Cycloaddition | Aldimines, Carbenoids | Chiral Rh(II) carboxylates | Forms syn-α-hydroxy-β-amino esters with moderate enantioselectivity. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at developing more environmentally friendly and sustainable processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry. One notable method involves the high-speed ball-milling technique for the oxidation of primary benzylic alcohols. researchgate.net This mechanochemical approach is clean, efficient, and demonstrates broad functional group compatibility. researchgate.net For instance, the oxidation of 2-(4-methylphenyl)ethanol (B147315) can be achieved using sodium nitrate (B79036) (NaNO3) and phosphorus pentoxide (P2O5) under these conditions, yielding the corresponding aldehyde. researchgate.net This method avoids the use of bulk solvents, which are often a major source of waste in chemical synthesis.

Another green approach is the use of catalysts in aqueous media. For example, the synthesis of 2-(4-Aminophenyl)ethanol, a related compound, has been demonstrated using a Pt-SnO2/C catalyst in a methanol (B129727) and water solvent system. chemicalbook.com While not entirely solvent-free, the use of water and recyclable catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate (B1220265) moves towards more environmentally benign conditions. google.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. anton-paar.comresearchgate.net The principle behind microwave heating is the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This efficient energy transfer can accelerate reaction rates, sometimes reducing reaction times from hours to minutes. anton-paar.com

The application of microwave irradiation has been successful in a variety of synthetic transformations, including the synthesis of heterocyclic compounds and the functionalization of various molecular scaffolds. mdpi.commdpi.comnih.gov For instance, microwave-assisted synthesis has been used to prepare 4-substituted amino-2-methylquinolines with yields ranging from 55-89% in just one hour. researchgate.net This represents a significant improvement over conventional methods. researchgate.net While a direct microwave-assisted synthesis for this compound is not extensively detailed in the provided results, the general applicability of this technology to similar amine and alcohol-containing compounds suggests its high potential in this area. mdpi.commdpi.comnih.gov The use of catalysts like p-toluenesulfonic acid under microwave conditions has proven effective in similar reactions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | anton-paar.com |

| Energy Consumption | High | Low | anton-paar.com |

| Yields | Often lower | Often higher | researchgate.netmdpi.com |

| Side Reactions | More prevalent | Often reduced | anton-paar.com |

Enzymatic Approaches for this compound Formation

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. mdpi.com Biocatalysis, utilizing enzymes or whole microorganisms, can lead to the formation of chiral compounds with high enantiomeric excess (e.e.), which is crucial for the synthesis of pharmaceuticals. mdpi.com

For example, the enzymatic reduction of ketones to chiral alcohols is a well-established method. mdpi.com Ketoreductases, often from organisms like Candida, Pichia, and Saccharomyces, can reduce acetophenone (B1666503) derivatives to their corresponding alcohols with high yield and enantioselectivity. mdpi.com While a specific enzymatic synthesis for this compound is not detailed, the principles are applicable. The synthesis of (R)-1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol (B45693) using vanillyl alcohol oxidase is a prime example of enantioselective hydroxylation. wur.nl This process, optimized for reaction media and substrate concentrations, highlights the potential of enzymatic methods for producing specific enantiomers of aryl-substituted ethanol derivatives. wur.nl

Another relevant enzymatic approach is reductive amination. Enzymes like leucine dehydrogenase have been used to convert keto acids to amino acids with high yields and e.e. mdpi.com This demonstrates the potential for creating the amino group in this compound with high stereocontrol.

Chemical Transformations and Derivatization of this compound

The presence of both an amino and a hydroxyl group makes this compound a versatile building block for further chemical modifications.

Nucleophilic Substitution Reactions Involving the Amino and Hydroxyl Groups of this compound

Both the amino (-NH2) and hydroxyl (-OH) groups in this compound can act as nucleophiles. A nucleophile is an electron-rich species that donates a pair of electrons to an electrophile to form a chemical bond. savemyexams.com

The amino group, being a primary amine, can readily participate in nucleophilic substitution reactions. smolecule.com For instance, it can react with electrophiles such as alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in the synthesis of more complex molecules. mdpi.com

The hydroxyl group can also undergo nucleophilic substitution, although it is generally a weaker nucleophile than the amino group. savemyexams.com To enhance its reactivity, the hydroxyl group can be deprotonated with a base to form a more potent alkoxide nucleophile. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H2O), facilitating substitution reactions. libretexts.org

Oxidation and Reduction Reactions of this compound

The hydroxyl group of this compound, being a primary alcohol, can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. A facile method for the selective oxidation of primary benzylic alcohols to aldehydes utilizes NaNO3/P2O5 under high-speed ball-milling conditions. researchgate.net

Reduction reactions of the aromatic ring are also possible, although they typically require more forceful conditions, such as catalytic hydrogenation at high pressure and temperature. A milder method for the reduction of a related nitro compound to an amine involves using Pd/C as a catalyst with an organic hydrogen donor like ammonium formate, which avoids the need for gaseous hydrogen. google.com

Amide and Ether Linkage Formations with this compound

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on this compound allows for the strategic formation of amide and ether bonds. These reactions are fundamental in modifying the compound's properties and generating a library of derivatives.

Amide Linkage Formation

The primary amine group in this compound is a nucleophilic site, readily reacting with carboxylic acids and their derivatives to form a stable amide bond. This N-acylation is a cornerstone of medicinal chemistry and materials science.

A notable study details the synthesis of a series of N-(2-hydroxy-2-p-tolylethyl)-amide derivatives. nih.gov This research provides specific insights into the practical application of amide bond formation using a compound structurally analogous to this compound. The general approach involves the reaction of the amino alcohol with a suitable carboxylic acid derivative.

Common methods for amide bond formation that are applicable to this compound include:

Reaction with Acyl Chlorides: This is a highly efficient method where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Reaction with Carboxylic Acids using Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Reaction with Anhydrides: Acetic anhydride (B1165640), for example, can be used to introduce an acetyl group, forming an acetamide (B32628) derivative. This reaction is often performed under mild conditions.

A representative reaction for the formation of an amide linkage is the acylation of this compound with a generic acyl chloride:

Reaction Scheme: Amide Formation

In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the N-substituted amide.

The following interactive table summarizes various synthesized amide derivatives of a p-tolyl-ethanolamine scaffold, highlighting the diversity of structures that can be achieved. nih.gov

| Compound ID | R-Group (from Acyl Chloride) | Resulting Amide Derivative Name | Observed Activity |

| 4 | Cinnamoyl | N-(2-hydroxy-2-p-tolylethyl)cinnamamide | Antihyperlipidemic & Antioxidant |

| 12 | 3,4,5-Trimethoxybenzoyl | N-(2-hydroxy-2-p-tolylethyl)-3,4,5-trimethoxybenzamide | Potent Antihyperlipidemic & Antioxidant |

| 17 | Benzoyl | N-(2-hydroxy-2-p-tolylethyl)benzamide | Antihyperlipidemic & Antioxidant |

| 20 | 4-Nitrobenzoyl | N-(2-hydroxy-2-p-tolylethyl)-4-nitrobenzamide | Antihyperlipidemic & Antioxidant |

This table is based on findings from a study on related alkaloidal amides and their biological activities. nih.gov

Ether Linkage Formation

The hydroxyl group of this compound can undergo O-alkylation to form an ether linkage. The Williamson ether synthesis is the most common and versatile method for this transformation. byjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. byjus.com

The key steps for the Williamson ether synthesis using this compound are:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a sodium alkoxide. The amino group is generally less acidic and may or may not react depending on the reaction conditions and the strength of the base.

Nucleophilic Substitution: The resulting alkoxide then attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. byjus.com

Reaction Scheme: Ether Formation (Williamson Synthesis)

In the first step, sodium hydride deprotonates the hydroxyl group to form an alkoxide. In the second step, the alkoxide attacks the alkyl halide in an SN2 reaction to yield the ether.

It is important to use a primary alkyl halide to favor the SN2 mechanism and avoid competing elimination reactions that can occur with secondary and tertiary alkyl halides. byjus.com

The table below illustrates hypothetical ether derivatives that could be synthesized from this compound using the Williamson ether synthesis.

| Reactant 1 | Reactant 2 (Alkyl Halide) | Base | Potential Ether Product Name |

| This compound | Methyl Iodide | NaH | 2-Methoxy-2-(4-methylphenyl)ethan-1-amine |

| This compound | Ethyl Bromide | NaH | 2-Ethoxy-2-(4-methylphenyl)ethan-1-amine |

| This compound | Benzyl (B1604629) Chloride | NaH | 2-(Benzyloxy)-2-(4-methylphenyl)ethan-1-amine |

The selective formation of either an amide or an ether from this compound underscores its utility as a versatile synthetic intermediate. The choice of reagents and reaction conditions allows chemists to precisely control the outcome and generate a wide array of derivatives for further investigation.

Mechanistic Investigations of 2 Amino 2 4 Methylphenyl Ethanol and Its Reactivity

Elucidation of Reaction Mechanisms in 2-Amino-2-(4-methylphenyl)ethanol Synthesis

The primary synthetic route to this compound involves the aminolysis of a corresponding epoxide, typically 4-methylstyrene (B72717) oxide. This reaction involves the nucleophilic attack of an amine, often ammonia (B1221849) or a protected amine, on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The mechanism is highly dependent on the reaction conditions, including the nature of the catalyst and the solvent.

While specific kinetic studies on the direct synthesis of this compound are not widely published, extensive research on the aminolysis of the structurally similar styrene (B11656) oxide provides significant insights. The reaction is essentially the ring-opening of an epoxide, and its rate and regioselectivity are influenced by catalysis.

Solid acid catalysts have been shown to be effective in promoting the aminolysis of epoxides like styrene oxide. researchgate.net The catalytic activity often stems from the presence of both Brønsted and Lewis acid sites on the catalyst surface. researchgate.net For instance, modified two-dimensional carbides and nitrides (MXenes) like Ti3C2Tx have demonstrated catalytic efficacy. researchgate.net The acid sites on the catalyst activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack by the amine.

The reaction kinetics are influenced by several factors:

Catalyst Type: The strength and type of acid sites (Lewis vs. Brønsted) can alter the reaction pathway and rate. Weaker acid sites may favor the desired ring-opening over side reactions like isomerization, thus increasing selectivity for the amino alcohol product. researchgate.net

Catalyst Surface: For some catalysts, such as those based on graphene, π-stacking interactions between the catalyst's graphitic surface and the epoxide's aromatic ring can contribute to the activation of the electrophilic epoxide. researchgate.net

Reaction Conditions: Temperature, pressure, and solvent polarity play a crucial role. The rate of reaction generally increases with temperature, but side reactions can also become more prevalent.

The general mechanism can be described in two primary pathways under acidic conditions: a borderline SN2 and a full SN1 mechanism. The SN2 pathway involves a backside attack by the amine on the less substituted carbon of the protonated epoxide. The SN1 pathway would involve the formation of a stable benzylic carbocation at the more substituted carbon, which is then attacked by the amine. The substitution on the phenyl ring (the 4-methyl group) influences the stability of this potential carbocation.

Table 1: Factors Influencing Aminolysis Kinetics of Styrene Oxide Analogs

| Factor | Observation | Implication for this compound Synthesis |

|---|---|---|

| Catalyst Acidity | Stronger acid sites can lead to both ring-opening and isomerization. researchgate.net | A catalyst with controlled acidity is needed to maximize the yield of the desired amino alcohol. |

| Catalyst Structure | Thin oxide layers on catalysts like Ti3C2Tx are essential for ring-opening. researchgate.net | The catalyst's surface morphology is a key parameter for optimization. |

| Stereochemistry | Heterogeneous catalysts can provide high stereoselective control. researchgate.net | Chiral versions of the catalyst could be used for the enantioselective synthesis of this compound. |

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms at a molecular level. For the synthesis of this compound via epoxide aminolysis, DFT calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates.

A theoretical study would typically model the reaction between 4-methylstyrene oxide and an amine. The calculations would elucidate the energetics of the competing pathways (attack at the benzylic vs. terminal carbon). Key parameters obtained from such studies include activation energies and reaction enthalpies. For example, a DFT study on the reaction of aminoguanidine (B1677879) with methylglyoxal (B44143) successfully identified intermediates, transition-state structures, and free-energy profiles for each step. nih.gov This type of study, applied to this compound synthesis, would involve:

Reactant Complex Modeling: Simulating the initial interaction between the amine and the epoxide.

Transition State Searching: Locating the highest energy point along the reaction coordinate for the ring-opening step. The geometry of this transition state would reveal the nature of the bond-breaking and bond-forming processes.

Intermediate and Product Analysis: Calculating the relative stabilities of any intermediates (e.g., a zwitterionic species) and the final amino alcohol product.

DFT studies on similar systems, like the synthesis of cysteine derivatives, have shown excellent correlation between calculated and experimental data, validating the predictive power of these computational methods. strath.ac.uk Such models can also incorporate solvent effects, which are known to be significant in these reactions. nih.gov The inclusion of explicit solvent molecules can reveal their role in stabilizing charged intermediates and facilitating proton transfers. nih.gov

Mechanistic Aspects of Derivatization Reactions of this compound

The functional groups of this compound—a primary amine and a primary alcohol—are readily derivatized to alter the molecule's physical and chemical properties, often to enhance its suitability for analytical techniques like gas chromatography (GC). researchgate.netresearchgate.net The main derivatization reactions are acylation, silylation, and alkylation. libretexts.org

Acylation: This involves the reaction of the amino and hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide and an ester, respectively. The amino group is generally more nucleophilic than the hydroxyl group and will typically react preferentially.

Silylation: This is a common method to increase the volatility of polar compounds for GC analysis. sigmaaldrich.com A silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine and alcohol groups with a nonpolar silyl (B83357) group (e.g., tert-butyldimethylsilyl, TBDMS). sigmaaldrich.com The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the silicon atom of the silylating agent, with the concurrent departure of a leaving group. TBDMS derivatives are known to be more stable and less sensitive to moisture than smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Alkylation: This process replaces active hydrogens with an alkyl or benzyl (B1604629) group. libretexts.org For instance, carboxylic acids are often converted to esters (alkylation) to improve their chromatographic behavior. libretexts.org In the case of this compound, N-alkylation or O-alkylation could be achieved using alkyl halides, though this is less common for analytical derivatization compared to acylation and silylation.

Table 2: Common Derivatization Reactions for Amino Alcohols

| Reaction Type | Reagent Example | Functional Group Targeted | Product | Purpose |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | -NH2, -OH | Amide, Ester | Increase volatility, improve peak shape in GC researchgate.net |

| Silylation | MTBSTFA | -NH2, -OH | Silyl Ether, Silyl Amine | Increase volatility and thermal stability for GC-MS sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | -OH, -NH2 | Ether, Secondary/Tertiary Amine | Enhance response for Electron Capture Detectors (ECD) in GC libretexts.org |

Molecular Interactions Governing the Reactivity of this compound

The reactivity of this compound is governed by the interplay of its constituent parts: the amino group, the hydroxyl group, the flexible ethanol (B145695) backbone, and the p-tolyl (4-methylphenyl) group.

Hydrogen Bonding: The presence of both an amino group (-NH2) and a hydroxyl group (-OH) makes the molecule both a hydrogen bond donor and acceptor. These groups can form intramolecular hydrogen bonds (between the -OH and -NH2) and intermolecular hydrogen bonds with other molecules (including itself or solvent molecules). These interactions are critical in determining its physical properties, such as boiling point and solubility, and its behavior in biological systems or as a ligand in coordination chemistry.

Nucleophilicity and Basicity: The primary amino group contains a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is central to the derivatization reactions discussed previously. The basicity allows it to form salts with acids.

Electronic Effects: The p-tolyl group influences the reactivity of the benzylic position. The methyl group is an electron-donating group through hyperconjugation and weak induction. This electron-donating nature can stabilize a positive charge at the benzylic carbon, which could favor an SN1-type mechanism in reactions involving the cleavage of a bond at this position (e.g., in the acid-catalyzed opening of the parent epoxide).

Steric Hindrance: The bulky p-tolyl group creates steric hindrance around the adjacent chiral center. This steric bulk can influence the regioselectivity of its synthesis and the stereochemical outcome of its reactions. For example, in the aminolysis of 4-methylstyrene oxide, the steric hindrance of the p-tolyl group favors nucleophilic attack at the less hindered terminal carbon atom, leading to the formation of the 2-amino-2-phenyl isomer.

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 4 Methylphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Amino-2-(4-methylphenyl)ethanol

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on data from the closely related compound 2-(4-Methylphenyl)ethanol (B147315) chemicalbook.comchemicalbook.com, the aromatic protons on the p-substituted benzene (B151609) ring would likely appear as two doublets in the range of δ 7.0-7.3 ppm. The methyl group protons on the phenyl ring would produce a singlet around δ 2.3 ppm. The methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH) would present as multiplets, with their chemical shifts influenced by the adjacent amino and hydroxyl groups. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For comparison, the aromatic protons of 2-(4-Aminophenyl)ethanol appear at approximately δ 6.6-7.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are anticipated. Drawing parallels with 2-(4-Methylphenyl)ethanol chemicalbook.com and 2-(4-Aminophenyl)ethanol chemicalbook.com, the aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the methyl group and the quaternary aromatic carbon would have distinct chemical shifts within this range. The methyl carbon itself would appear at a higher field, typically around δ 20-22 ppm. The carbinol carbon (CH-OH) and the carbon attached to the amino group (C-NH₂) would have chemical shifts in the δ 60-80 ppm range.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the nitrogen atom in the amino group. researchgate.net For a primary aliphatic amine like the one in this compound, the ¹⁵N chemical shift is expected to fall within the general range of 0 to 60 ppm relative to a standard like nitromethane. researchgate.net Studies on amino acids and other primary amines show that the precise chemical shift is sensitive to factors like solvent, pH, and hydrogen bonding. kpwulab.comresearchgate.netnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group would typically be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be found around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely be in the 1000-1200 cm⁻¹ range, and the C-N stretching vibration would appear in a similar region. For comparison, the IR spectrum of the related compound 2-(4-Aminophenyl)ethanol shows characteristic peaks for its functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands characteristic of the p-substituted benzene ring. researchgate.net The electronic transitions, typically π → π* transitions of the aromatic system, would result in absorption maxima in the ultraviolet region, likely around 220 nm and a weaker band around 270-280 nm. The presence of the amino and hydroxyl groups might cause slight shifts in the absorption wavelengths (solvatochromic shifts) compared to unsubstituted toluene. For instance, a study on a different complex in ethanol showed a strong UV band at 278 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 151.21 g/mol . nih.gov

The fragmentation of this compound would likely proceed through characteristic pathways for amino alcohols. nih.govslideshare.netlibretexts.org A common fragmentation is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium ion. Another likely fragmentation pathway is the loss of a water molecule (M-18) from the molecular ion, a common feature for alcohols. The loss of the hydroxymethyl group (•CH₂OH, mass 31) is also a possible fragmentation. The presence of the p-tolyl group would lead to characteristic aromatic fragments, such as a peak at m/z 91 corresponding to the tropylium (B1234903) ion. A detailed analysis of the fragmentation pattern would provide conclusive evidence for the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

Dihedral Angles and Conformational Analysis

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key dihedral angles, such as the one describing the rotation around the C-C bond connecting the stereocenter to the hydroxymethyl group, would define the spatial relationship between the amino, hydroxyl, and p-tolyl substituents. The conformation would be a result of minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding. Analysis of the dihedral angles in a series of derivatives would provide insight into the conformational flexibility and preferences of the this compound scaffold.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

The analysis of structurally similar compounds often employs techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For chiral molecules, specialized chiral stationary phases (CSPs) are typically used to achieve enantiomeric separation. For instance, polysaccharide-based CSPs are frequently used in HPLC for the resolution of enantiomers of various chiral molecules. nih.govnih.gov Similarly, comprehensive two-dimensional gas chromatography (GCxGC) has proven effective for the detailed analysis of complex volatile samples. mdpi.com

In the context of amino compounds, derivatization is a common strategy to improve chromatographic separation and detection. researchgate.net However, direct analysis of underivatized amino compounds is also possible using specific columns, such as those based on macrocyclic glycopeptides, which are compatible with a wider range of mobile phases.

The determination of enantiomeric excess is a critical aspect of characterizing chiral compounds. Beyond chromatographic methods, other techniques such as mass spectrometry and enantioselective indicator displacement assays are also utilized for this purpose. nih.gov

Despite the availability of these general methodologies for analogous compounds, the absence of specific published research on this compound prevents the presentation of detailed experimental data, such as retention times or separation factors, and the generation of corresponding data tables for this particular compound.

Specialized Applications of 2 Amino 2 4 Methylphenyl Ethanol in Chemical and Pharmaceutical Sciences

2-Amino-2-(4-methylphenyl)ethanol as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

The primary and most significant application of this compound lies in the field of asymmetric synthesis. Due to its inherent chirality, this compound is extensively used as a chiral auxiliary. In this capacity, it is temporarily incorporated into a prochiral substrate molecule to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired stereochemical outcome is achieved, the auxiliary can be cleaved from the product, often in high yield, and potentially recycled.

This amino alcohol is also a precursor for the synthesis of more complex chiral ligands that are used to coordinate with metal catalysts. These metal-ligand complexes are pivotal in a vast array of enantioselective catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the this compound-derived ligand are crucial in creating a chiral environment around the metal center, which in turn dictates the enantiomeric excess of the final product. For instance, it can be used to form chiral oxazolidines, which are effective ligands in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Role of this compound in Drug Discovery and Lead Compound Development

In the landscape of pharmaceutical research, the structural framework of this compound is a recognized pharmacophore found in various biologically active compounds. Its presence is often associated with agonistic or antagonistic activity at various receptors. Consequently, it serves as a crucial starting material or an intermediate in the synthesis of numerous pharmaceutical agents.

Medicinal chemists utilize this compound as a scaffold to generate libraries of new chemical entities for high-throughput screening. By modifying the amino and hydroxyl groups, or by substituting the aromatic ring, a diverse range of derivatives can be synthesized. These derivatives are then tested for their biological activity against different therapeutic targets. The goal is to identify a "lead compound," a promising molecule that exhibits the desired therapeutic effect and can be further optimized through subsequent rounds of chemical modification to improve its potency, selectivity, and pharmacokinetic properties. The inherent chirality of this compound is particularly advantageous, as the biological activity of chiral drugs often resides in a single enantiomer.

Utilization as a Building Block for Complex Organic and Heterocyclic Molecules

Beyond its role in asymmetric synthesis and medicinal chemistry, this compound is a versatile building block for the construction of more elaborate molecular architectures. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a wide array of chemical reactions. cymitquimica.com

This compound is frequently employed in the synthesis of various heterocyclic compounds. For example, it can react with aldehydes or ketones to form oxazolidine (B1195125) rings, or with carboxylic acid derivatives to produce amides and esters. These reactions are often the key steps in the total synthesis of natural products and other complex organic targets. The presence of the p-methylphenyl group also offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, thereby expanding the synthetic utility of this building block.

Application in the Development of Research Tools and Reference Standards

The purity and well-defined structure of this compound make it an ideal candidate for use as a reference standard in analytical chemistry. In pharmaceutical quality control, reference standards are essential for the identification and quantification of active pharmaceutical ingredients (APIs) and their impurities in drug substances and products. This compound can be used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensuring the accuracy and reliability of these methods.

Furthermore, it can serve as a research tool for probing biological systems or for studying the mechanisms of chemical reactions. For instance, isotopically labeled versions of this compound can be synthesized and used in metabolic studies to trace the fate of the compound within a biological system. Its derivatives can also be immobilized on solid supports to create affinity chromatography columns for the purification of specific proteins or enzymes.

Potential as a Component in Advanced Materials and Polymer Chemistry

The application of this compound is also being explored in the field of materials science and polymer chemistry. The presence of reactive functional groups—the amine and the alcohol—allows it to be incorporated into polymer backbones or to be used as a cross-linking agent. The introduction of this chiral unit into a polymer can impart unique properties to the resulting material, such as chiroptical activity or the ability to selectively recognize other chiral molecules.

Potential applications include the development of chiral stationary phases for chromatography, where the polymer's ability to differentiate between enantiomers can be exploited for separation purposes. Additionally, polymers containing this moiety could find use in the creation of advanced materials with specific optical or electronic properties. Research in this area is focused on synthesizing novel monomers derived from this compound and exploring their polymerization behavior and the properties of the resulting materials.

Future Research Directions and Translational Outlook for 2 Amino 2 4 Methylphenyl Ethanol

Emerging Synthetic Technologies for Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure vicinal amino alcohols like 2-Amino-2-(4-methylphenyl)ethanol is a key focus in synthetic chemistry due to their prevalence in pharmaceuticals and as chiral catalysts. rsc.org Future research will likely concentrate on moving beyond classical synthetic routes to more efficient, selective, and sustainable methods.

Asymmetric Synthesis: Recent decades have seen an expansion of efficient strategies for creating chiral vicinal amino alcohols. rsc.org Methods such as asymmetric (transfer) hydrogenation, aminohydroxylation, and nucleophilic addition to prochiral precursors are at the forefront. rsc.org For this compound, research into novel catalytic systems that can deliver high enantiomeric excess (e.e.) and yield is a promising avenue. A recent study detailed a Ni-electrocatalytic decarboxylative arylation method to create substituted chiral amino alcohols with high stereochemical control, demonstrating a modern approach to simplify their preparation from simple precursors. nih.gov

Biocatalysis: The use of enzymes (biocatalysis) for producing chiral chemicals is a rapidly advancing field, offering high selectivity under mild reaction conditions. rsc.orgnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are particularly relevant. rsc.orgnih.govfrontiersin.org AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones to form chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.govfrontiersin.org Future work could involve screening for or engineering an AmDH or transaminase specifically for the efficient production of (R)- or (S)-2-Amino-2-(4-methylphenyl)ethanol from a corresponding keto-alcohol precursor.

A comparison of potential advanced synthetic methods is presented below:

| Synthetic Technology | Core Principle | Potential Advantages for this compound | Key Research Focus |

| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to stereoselectively synthesize one enantiomer. | High yields and enantioselectivity, broad substrate scope. rsc.org | Development of novel, highly efficient catalysts specific for the substrate. |

| Biocatalysis (Enzymatic) | Use of isolated enzymes or whole-cell systems (e.g., engineered E. coli) to perform stereoselective transformations. | Extremely high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme screening, protein engineering (directed evolution) to improve activity and stability. mdpi.comnih.gov |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch-wise. | Enhanced heat and mass transfer, improved safety, easier scale-up, potential for process intensification. pharmasalmanac.com | Integration of catalytic systems (chemo- or bio-) into a continuous-flow setup. |

Discovery of Novel Biological Targets and Therapeutic Applications for this compound Analogs

While the specific biological activity of this compound is not extensively documented, its core structure is a well-known pharmacophore. Analogs and derivatives of 2-amino-2-phenylethanol (B122105) have shown significant biological activities, suggesting that derivatives of the 4-methylphenyl variant are promising candidates for drug discovery programs.

A notable example is the development of 2-amino-2-phenylethanol derivatives as potent and selective β2-adrenoceptor agonists for treating asthma and COPD. nih.gov In one study, a novel series of derivatives was synthesized, leading to the discovery of a compound with an EC50 of 0.25 nM and high selectivity over the β1-adrenoceptor. nih.gov This indicates that the 2-amino-2-arylethanol scaffold is a viable starting point for potent receptor modulators. Future research could involve synthesizing a library of analogs of this compound with diverse substitutions on the amino group and the phenyl ring to explore new therapeutic targets. For instance, a related compound, 2-Amino-2-[4-(methylthio)phenyl]ethanol, is noted as an intermediate for pharmaceuticals targeting neurological disorders. chemimpex.com

Potential therapeutic areas for analogs could include:

Respiratory Diseases: As β2-adrenoceptor agonists. nih.gov

Neurological Disorders: Based on the application of structurally similar compounds. chemimpex.com

Oncology: The related intermediate 2-Amino-2-(p-tolyl)acetic acid is used in synthesizing compounds with anti-cancer activity. medchemexpress.com

Integration of Advanced Computational Drug Design with Experimental Studies

Computational methods are indispensable in modern drug discovery for predicting how a molecule might interact with a biological target, thereby guiding synthetic efforts. For this compound and its analogs, a combination of computational and experimental studies represents a powerful future direction.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a ligand to the active site of a target protein. For example, docking studies were used to understand how novel 2-amino-2-phenylethanol derivatives bind to the β2-adrenoceptor, helping to rationalize their high activity. nih.gov Similar studies could be performed for analogs of this compound against a panel of receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) to identify and prioritize potential biological targets before undertaking extensive synthesis.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features (pharmacophore) responsible for the activity of known active compounds, computational models can be used to virtually screen large compound libraries to find new molecules with a high probability of being active. This approach could rapidly identify novel applications for derivatives of this compound.

The synergy between computational and experimental work creates an efficient cycle of design, synthesis, and testing, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Development of this compound as a Tool in Chemical Biology and Neuropharmacology

Enantiomerically pure chiral amino alcohols are valuable tools in chemical biology and neuropharmacology. rsc.orgnih.gov They serve as chiral auxiliaries in asymmetric synthesis or as ligands for developing research probes to study biological systems.

Given its defined stereochemistry, either the (R) or (S) enantiomer of this compound could be used as a building block for creating highly specific ligands for receptors or enzymes. For example, it could be incorporated into molecules designed to probe the structure and function of neurotransmitter receptors or to develop new Positron Emission Tomography (PET) ligands for brain imaging. The development of such tools is critical for understanding the molecular basis of neurological diseases.

Exploration of Industrial Scale-Up and Process Intensification Methodologies for this compound Production

For any chemical compound to be translated from a laboratory curiosity to a commercially viable product, a robust and scalable manufacturing process is essential. The industrial production of chiral amino alcohols faces challenges in achieving high purity, yield, and cost-effectiveness. mdpi.complos.org

Process Intensification (PI): PI aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. sphinxsai.commdpi.com For the synthesis of this compound, PI could be achieved through several technologies:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can dramatically improve reaction control, safety, and consistency, often leading to higher yields and purity. pharmasalmanac.comresearchgate.net This is particularly advantageous for highly exothermic or rapid reactions.

Membrane Reactors: Integrating a separation membrane into the reactor can remove byproducts as they form, shifting the reaction equilibrium to favor product formation. mdpi.com This is highly applicable to biocatalytic processes.

Hybrid Processes: Combining different technologies, such as reactive distillation or integrating biocatalysis with flow chemistry, can lead to highly efficient and sustainable production routes. mdpi.comnih.gov

A recent development in this area is a thermostatic bubble column reactor (TBCR) system designed to alleviate byproduct inhibition in the biocatalytic synthesis of chiral alcohols, enabling high substrate loading and green recovery of materials. rsc.org Such innovative reactor designs will be critical for the future industrial-scale production of this compound and its derivatives.

The table below summarizes key considerations for the industrial scale-up.

| Parameter | Traditional Batch Processing | Process Intensification (e.g., Flow Chemistry) |

| Reactor Volume | Large | Small, compact |

| Safety | Potential for thermal runaway, handling large quantities of hazardous materials. | Inherently safer due to small reaction volumes at any given time. pharmasalmanac.com |

| Heat & Mass Transfer | Often limited, can lead to side reactions. | Excellent, allows for precise control of reaction conditions. pharmasalmanac.com |

| Scalability | Complex, often requires re-optimization. | Simpler, often achieved by running the process for a longer time or using parallel reactors. |

| Sustainability | Can generate significant solvent and energy waste. | Reduced solvent use, lower energy consumption, less waste generation. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(4-methylphenyl)ethanol, and how do reaction conditions influence yield?

The compound can be synthesized via catalytic hydrogenation of 2-azido-2-(4-methylphenyl)ethanol using palladium on carbon (Pd/C) under hydrogen gas. A typical protocol involves degassing the reaction mixture (e.g., ethanol solvent) via freeze-pump-thaw cycles, followed by H₂ bubbling and stirring at room temperature for 18 hours . Yield optimization requires strict control of catalyst loading (5–10 mol%), solvent purity, and hydrogen pressure. Impurities often arise from incomplete reduction or side reactions with the aromatic ring.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use TLC (Rf = 0.30 in hexanes/EtOAc 3:1) or HPLC with UV detection to monitor reaction progress.

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, hydroxyl group at δ 2.5–3.0 ppm) and FT-IR (N-H stretch at ~3350 cm⁻¹, O-H at ~3200 cm⁻¹).

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 69.78%, H: 9.15%, N: 15.26% for C₉H₁₃NO) .

Q. What are the critical storage conditions to ensure compound stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The primary amine group is susceptible to oxidation, necessitating desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can chiral resolution of this compound be achieved for enantioselective studies?

Chiral separation requires HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10) with 0.1% diethylamine. Enantiomeric excess (ee) can be quantified via circular dichroism (CD) spectroscopy or polarimetry. For asymmetric synthesis, employ chiral auxiliaries or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) .

Q. What strategies address contradictory data in the compound’s solubility and reactivity across studies?

Discrepancies often stem from variations in solvent polarity, pH, or trace metal contaminants. For example:

- Solubility : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Conflicting reports may arise from undetected hydrate formation.

- Reactivity : Amine group nucleophilicity is pH-dependent; conflicting alkylation yields can result from uncontrolled protonation states. Standardize buffers (e.g., phosphate pH 7.4) for kinetic studies .

Q. How does the electronic effect of the 4-methyl group influence the compound’s catalytic applications?

The electron-donating methyl group enhances the aromatic ring’s electron density, stabilizing intermediates in palladium-catalyzed cross-coupling reactions. Compare turnover numbers (TON) with derivatives lacking substituents (e.g., 2-amino-2-phenylethanol) to quantify this effect. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.